molecular formula C29H27BrN2O4 B12852295 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate

1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate

Cat. No.: B12852295
M. Wt: 547.4 g/mol
InChI Key: JWAOBUDGTUMNRD-KQKPCWFXSA-N
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Description

1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a fluorenyl group, a brominated pyrroloquinoline core, and two ester functionalities

Preparation Methods

The synthesis of 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the fluorenylmethyl bromide, which is then reacted with a suitable pyrroloquinoline precursor. The bromination of the pyrroloquinoline core is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions. The esterification reactions are carried out using ethyl chloroformate in the presence of a base like triethylamine to yield the final product.

Industrial production methods for this compound would involve scaling up the laboratory procedures while ensuring the purity and yield are maintained. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of ester groups to alcohols.

    Substitution: The bromine atom in the pyrroloquinoline core can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: Used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar compounds to 1-((9H-Fluoren-9-yl)methyl) 4-ethyl (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline-1,4-dicarboxylate include:

The uniqueness of this compound lies in its combination of a fluorenyl group, brominated pyrroloquinoline core, and ester functionalities, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C29H27BrN2O4

Molecular Weight

547.4 g/mol

IUPAC Name

4-O-ethyl 1-O-(9H-fluoren-9-ylmethyl) (3aR,4R)-8-bromo-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1,4-dicarboxylate

InChI

InChI=1S/C29H27BrN2O4/c1-2-35-28(33)26-22-13-14-32(27(22)23-15-17(30)11-12-25(23)31-26)29(34)36-16-24-20-9-5-3-7-18(20)19-8-4-6-10-21(19)24/h3-12,15,22,24,26-27,31H,2,13-14,16H2,1H3/t22-,26-,27?/m1/s1

InChI Key

JWAOBUDGTUMNRD-KQKPCWFXSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H]2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Canonical SMILES

CCOC(=O)C1C2CCN(C2C3=C(N1)C=CC(=C3)Br)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46

Origin of Product

United States

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